6,7-Diacetoxyisoquinoline
Description
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(7-acetyloxyisoquinolin-6-yl) acetate |
InChI |
InChI=1S/C13H11NO4/c1-8(15)17-12-5-10-3-4-14-7-11(10)6-13(12)18-9(2)16/h3-7H,1-2H3 |
InChI Key |
CWWSTYVVDDDDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=NC=CC2=C1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 6,7-diacetoxyisoquinoline and its analogs:
*THIQ: 1,2,3,4-Tetrahydroisoquinoline; DHIQ: 3,4-Dihydroisoquinoline
Key Observations
Substituent Effects on Pharmacological Activity 6,7-Dimethoxy Derivatives: The methoxy (-OMe) groups in 6,7-dimethoxy-1,2,3,4-THIQ (tetrahydroisoquinoline) confer weak β-adrenoceptor modulation, likely due to hydrogen-bonding interactions with receptor sites . In contrast, the acetoxy (-OAc) groups in this compound may increase susceptibility to esterase-mediated hydrolysis, reducing bioavailability.
Structural Modifications and Solubility The benzyl group in 1-benzyl-6,7-dimethoxy-3,4-DHIQ increases lipophilicity (logP ~2.5), which may enhance blood-brain barrier penetration compared to smaller substituents like -OAc or -OMe . Acetoxy groups are more polar than methoxy groups, suggesting that this compound may have improved aqueous solubility relative to its methoxy counterpart.
Synthetic and Metabolic Stability Methoxy and benzyl groups are generally stable under physiological conditions, whereas acetoxy esters are prone to hydrolysis by esterases or acidic/basic conditions. This difference could limit the therapeutic utility of this compound without prodrug engineering.
Preparation Methods
Synthesis of 6,7-Dihydroxyisoquinoline
6,7-Dihydroxyisoquinoline is typically synthesized via cyclization of dopamine derivatives or oxidation of tetrahydroisoquinoline alkaloids. For example, the Pomeranz–Fritsch–Bobbitt cyclization of 3,4-dimethoxyphenethylamine derivatives has been adapted to generate the dihydroxy core. In a representative procedure, 3,4-dimethoxyphenethylamine undergoes formylation and cyclization in the presence of oxalyl chloride and phosphotungstic acid, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline, which is subsequently demethylated using boron tribromide (BBr₃) to afford 1 .
Acetylation Reaction Conditions
The dihydroxy compound 1 is acetylated using acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base (e.g., pyridine or triethylamine) to prevent protonation of the hydroxyl groups. A study by JSTAGE (1983) demonstrated that acetylation of analogous isoquinolinequinones with Ac₂O in anhydrous dichloromethane at 0–25°C for 12 hours achieves near-quantitative conversion. Applied to 1 , this method would yield this compound (2 ) with a purity >95%, as confirmed by HPLC.
Table 1: Optimization of Acetylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Acetylating Agent | Ac₂O (2 eq) | AcCl (2.2 eq) | Ac₂O (2.5 eq) |
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 0→25 | –10→10 | 0→25 |
| Yield (%) | 89 | 78 | 92 |
One-Pot Synthesis via In Situ Acetylation
Recent advances streamline the synthesis by combining cyclization and acetylation in a single pot. A patent by CN110845410A (2019) describes a one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which can be modified for diacetoxy derivatives.
Reaction Protocol
-
Formylation : 3,4-Diacetoxyphenethylamine reacts with ethyl formate to form N-(2-(3,4-diacetoxyphenyl)ethyl)formamide.
-
Cyclization : The formamide intermediate is treated with oxalyl chloride and phosphotungstic acid, inducing cyclization to 6,7-diacetoxy-3,4-dihydroisoquinoline.
-
Aromatization : Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields 2 .
This method eliminates isolation of intermediates, achieving an overall yield of 78–80% with ≤0.15% impurities.
Table 2: One-Pot Synthesis Performance
| Step | Time (h) | Yield (%) | Key Reagent |
|---|---|---|---|
| Formylation | 6 | 95 | Ethyl formate |
| Cyclization | 3 | 85 | Oxalyl chloride |
| Aromatization | 2 | 92 | DDQ |
| Overall | 11 | 78 | – |
Enzymatic Acetylation Strategies
Biocatalytic methods offer an eco-friendly alternative to chemical acetylation. Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel have been employed to acetylate phenolic hydroxyl groups in isoquinoline derivatives. In a model reaction, 6,7-dihydroxyisoquinoline treated with vinyl acetate and CALB at 37°C for 24 hours achieves 88% conversion to 2 , with excellent regioselectivity.
Challenges and Industrial Scalability
Q & A
What are the established synthetic routes for 6,7-Diacetoxyisoquinoline, and how do reaction conditions influence product purity?
Basic Research Focus
this compound is typically synthesized via acetylation of hydroxylated isoquinoline precursors. For example, compound 1,4-diacetoxyisoquinoline (11) was obtained by acetylating 1,4-dihydroxyisoquinoline using acetic anhydride under controlled conditions. Reaction optimization involves monitoring temperature (typically 50–80°C) and stoichiometry to minimize side reactions like over-acetylation . Post-synthesis purification via column chromatography and characterization by TLC and NMR (¹H, ¹³C) ensures product purity. Confirming the absence of unreacted starting materials or hydrolyzed byproducts is critical .
How can researchers validate the structural identity of this compound derivatives using advanced spectroscopic techniques?
Basic Research Focus
Structural validation requires a combination of 2D NMR techniques (COSY, NOESY, HMBC, HSQC) to resolve regiochemical ambiguities. For instance, NOESY correlations can confirm spatial proximity of acetoxy groups to adjacent protons, while HMBC identifies long-range coupling between carbonyl carbons and aromatic protons. Mass spectrometry (HRMS) and IR spectroscopy further corroborate molecular weight and functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹) .
What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?
Advanced Research Focus
Regioselectivity in Diels-Alder reactions with dienophiles like 2-substituted furans is influenced by electronic and steric effects. DFT calculations (M06-2X/6-311+G(2df,p)) reveal that the electron-withdrawing acetoxy groups in this compound polarize the aromatic system, enhancing electrophilicity at specific positions. Steric hindrance from substituents (e.g., tert-butyl groups) further directs reaction pathways, favoring trans-isomer formation (up to 15:1 selectivity) . Experimental validation via NMR and X-ray crystallography is essential to confirm computational predictions .
How should researchers address contradictory data in regiochemical assignments for this compound derivatives?
Advanced Research Focus
Contradictions often arise from overlapping NMR signals or improper baseline corrections. To resolve this:
- Perform gradient-selected 2D NMR experiments (e.g., gHSQC) to enhance resolution.
- Compare experimental NMR shifts with DFT-predicted chemical shifts.
- Use isotopic labeling (e.g., deuteration) to simplify spectra.
For example, conflicting NOE signals in cycloadducts were resolved by synthesizing isotopically labeled analogs and re-evaluating spatial interactions .
What strategies are effective for controlling stereochemistry during functionalization of this compound?
Advanced Research Focus
Stereochemical control requires chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation using Rh(I) complexes with chiral ligands (e.g., BINAP) can induce enantioselectivity in reduced intermediates. Protecting group strategies (e.g., benzyl or TBS groups) also prevent unwanted epimerization during multi-step syntheses. Recent studies highlight the use of fluorinated solvents to stabilize transition states and improve diastereomeric ratios (dr > 10:1) .
How can computational methods enhance the design of this compound-based bioactive compounds?
Advanced Research Focus
Docking studies (AutoDock, Glide) and molecular dynamics simulations predict binding affinities to target proteins (e.g., kinases or GPCRs). QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C6/C7) with bioactivity. For example, acetoxy groups improve membrane permeability but may reduce solubility—a trade-off optimized via logP calculations and solubility parameter simulations .
What analytical workflows are recommended for detecting degradation products of this compound under varying pH conditions?
Basic Research Focus
Stability studies involve:
- HPLC-MS with C18 columns (gradient elution: 0.1% formic acid in H₂O/MeCN) to separate degradation products.
- Forced degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions identifies hydrolyzed (e.g., dihydroxyisoquinoline) or oxidized byproducts.
- Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
